(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H10FNO3S2 and its molecular weight is 359.39. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Activities of Benzothiazole Derivatives
Benzothiazole derivatives exhibit a vast array of pharmacological activities. They are known for their antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The molecular structures of several potent drugs, including Frentizole, Pramipexole, Thioflavin T, and Riluzole, are based on the benzothiazole skeleton. This highlights the importance of benzothiazole nucleus as a principle moiety in biologically active compounds and underlines the interest of chemists in exploring the biological and therapeutic activities of these compounds (Sumit, Arvind Kumar, & A. Mishra, 2020).
Synthetic Approaches and Biological Interest
The synthetic versatility of benzothiazole and its derivatives, including the ability to undergo various modifications and functionalizations, opens avenues for the development of novel pharmacophores with potential therapeutic applications. The guanidine group, when bonded to a benzazole ring, results in 2-guanidinobenzazoles (2GBZs), significantly modifying the biological activity of these heterocycles. This adaptability in chemical synthesis facilitates the exploration of benzothiazole derivatives as potential therapeutic agents, with synthetic chemists developing new procedures to access compounds with varied biological activities (M. Rosales-Hernández et al., 2022).
Therapeutic Potential and Patent Overview
The therapeutic potential of benzothiazole derivatives is further emphasized by their presence in clinical usage for treating various diseases/disorders. The 2-arylbenzothiazole moiety, in particular, is under development for cancer treatment, showcasing the increasing importance of the benzothiazole nucleus in drug discovery. This section provides an overview of patents filed during 2010 – 2014 pertaining to the anticancer, antimicrobial, anti-inflammatory, and other biological activities of benzothiazole derivatives, indicating a rich field of exploration for medicinal chemists (A. Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).
Properties
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FNO3S2/c18-11-3-1-10(2-4-11)7-15-16(20)19(17(23)24-15)12-5-6-13-14(8-12)22-9-21-13/h1-8H,9H2/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYOPSRTQIOANM-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.